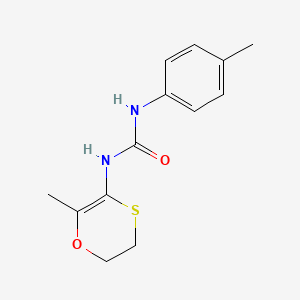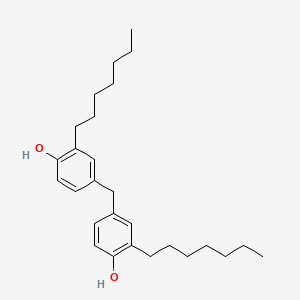
4,4'-Methylenebis(2-heptylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2-heptylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2-heptylphenol) typically involves the condensation of heptylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two phenolic groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(2-heptylphenol) may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Methylenebis(2-heptylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .
Applications De Recherche Scientifique
4,4’-Methylenebis(2-heptylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2-heptylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors and proteins
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(2-methylphenol): Similar structure but with methyl groups instead of heptyl groups.
4,4’-Methylenebis(2-methoxyphenol): Contains methoxy groups instead of heptyl groups.
Bisphenol A: Another compound with two phenolic groups connected by a methylene bridge, but with different substituents.
Uniqueness: 4,4’-Methylenebis(2-heptylphenol) is unique due to its heptyl substituents, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
88448-62-8 |
|---|---|
Formule moléculaire |
C27H40O2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
2-heptyl-4-[(3-heptyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H40O2/c1-3-5-7-9-11-13-24-20-22(15-17-26(24)28)19-23-16-18-27(29)25(21-23)14-12-10-8-6-4-2/h15-18,20-21,28-29H,3-14,19H2,1-2H3 |
Clé InChI |
VMSJVSHAXGGFMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


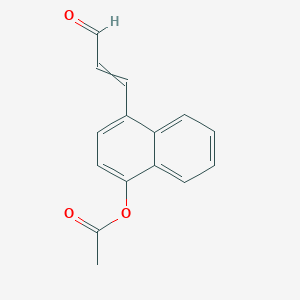
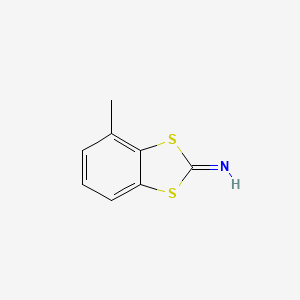
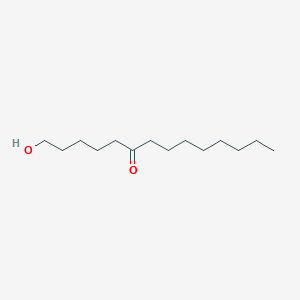
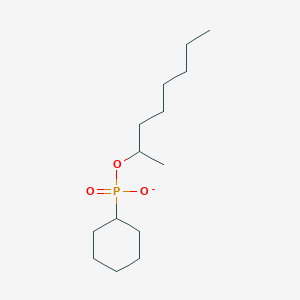
![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
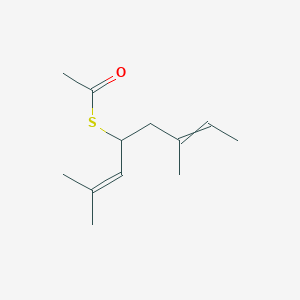
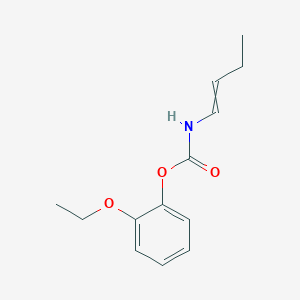
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
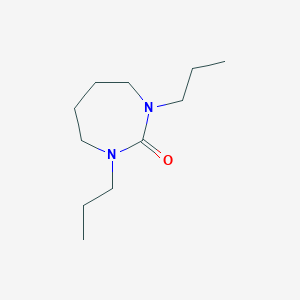
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
